molecular formula C13H16ClNO B595346 Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride CAS No. 185525-49-9

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

Cat. No.: B595346
CAS No.: 185525-49-9
M. Wt: 237.727
InChI Key: CGPCYJYORNBMRC-UHFFFAOYSA-N
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Description

Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene moiety is fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of indene derivatives with piperidine under specific conditions. For instance, the reaction can be promoted by iodine in acetonitrile at elevated temperatures to yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a chemical compound notable for its unique spirocyclic structure and potential applications in various scientific fields, particularly in pharmaceutical research. Its molecular formula is C13H16ClNOC_{13}H_{16}ClNO with a molecular weight of approximately 237.72 g/mol. This compound has garnered attention for its diverse biological activities and potential as a lead compound in drug development.

Pharmaceutical Research Applications

The primary applications of this compound are in pharmaceutical research, where it is explored for its therapeutic potential. The compound's structure allows it to interact with various biological pathways, making it a candidate for developing new drugs.

Several studies have documented the pharmacological effects of this compound:

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting potential use in treating mood disorders.

Study 2: Analgesic Properties

In another investigation, the analgesic properties of the compound were evaluated. Results indicated that it could effectively reduce pain responses in rodents, potentially through modulation of pain pathways.

Mechanism of Action

The mechanism of action of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a compound characterized by its unique spirocyclic structure, which integrates an indene and piperidine moiety. This structural configuration is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C15_{15}H16_{16}ClN\O
  • Molecular Weight : Approximately 237.725 g/mol
  • Structural Features : The compound features a spirocyclic arrangement that includes an indene ring and a piperidine ring, which are known to contribute to various biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • SH-SY5Y (human neuroblastoma)

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineConcentration (µg/mL)% Growth Inhibition
Spiro[indene-2,4'-piperidin]-1(3H)-oneA5495045%
Spiro[indene-2,4'-piperidin]-1(3H)-oneSH-SY5Y5050%

In vitro assays showed that at a concentration of 50 µg/mL, the compound exhibited significant growth inhibition in both A549 and SH-SY5Y cell lines. These results suggest its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties:

  • Target Enzymes : Various kinases and proteases have been identified as potential targets.

Table 2: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Effectiveness
Protein Kinase A15Moderate Inhibition
Dipeptidyl Peptidase IV10Strong Inhibition

These findings indicate that the compound could be useful in developing therapies for conditions where these enzymes play a critical role .

Study on Antitumor Activity

A study conducted on the effects of this compound on tumor growth in animal models demonstrated promising results. Mice treated with the compound showed reduced tumor size compared to control groups. The mechanism was hypothesized to involve modulation of apoptotic pathways and inhibition of angiogenesis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
Spiro[indoline-3,4'-pyridine]Different spirocyclic structureAntimicrobial properties
Spiro[indene-2,1'-pyrido[4,3-b]indole]Distinct fused ring systemAntiviral activity

These comparisons highlight how variations in structure can lead to differing biological activities .

Properties

IUPAC Name

spiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPCYJYORNBMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738605
Record name Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185525-49-9
Record name Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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